molecular formula C14H15ClN6O2 B4464661 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide

1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide

Cat. No.: B4464661
M. Wt: 334.76 g/mol
InChI Key: YFLMYWXRYAYQRI-UHFFFAOYSA-N
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Description

1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a tetrazole ring, a piperidine ring, and a chlorinated phenyl group

Preparation Methods

The synthesis of 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The chlorinated phenyl group is then introduced via electrophilic aromatic substitution. The final step involves coupling the tetrazole-substituted phenyl compound with piperidine-4-carboxamide under conditions that promote amide bond formation. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar compounds to 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide include other tetrazole-containing molecules and chlorinated aromatic compounds. For example:

Properties

IUPAC Name

1-[4-chloro-2-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O2/c15-10-1-2-11(12(7-10)21-8-17-18-19-21)14(23)20-5-3-9(4-6-20)13(16)22/h1-2,7-9H,3-6H2,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLMYWXRYAYQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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